(3S)-3-(Aminooxy)butane-2-thiol

Description

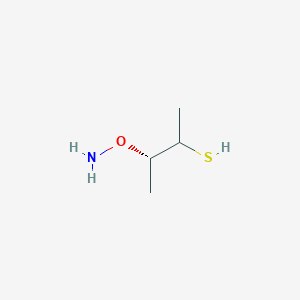

“(3S)-3-(Aminooxy)butane-2-thiol” is a chiral organosulfur compound characterized by a thiol (-SH) group at position 2 and an aminooxy (-NH2-O-) group at position 3 of the butane backbone. The stereochemistry at the 3S position confers distinct spatial and electronic properties, influencing its reactivity and interactions in chemical or biological systems. For instance, techniques such as NMR and IR spectroscopy (as applied to 3-(Fluoranthen-1-ylimino)butane-2-thiol in ) would be critical for confirming its configuration and purity .

The thiol group facilitates disulfide bond formation or nanoparticle surface attachment, as demonstrated in fluoranthene-derived thiols (). These dual functional groups suggest versatility in pharmaceutical or materials science contexts, though specific applications remain speculative without further experimental data.

Properties

Molecular Formula |

C4H11NOS |

|---|---|

Molecular Weight |

121.20 g/mol |

IUPAC Name |

O-[(2S)-3-sulfanylbutan-2-yl]hydroxylamine |

InChI |

InChI=1S/C4H11NOS/c1-3(6-5)4(2)7/h3-4,7H,5H2,1-2H3/t3-,4?/m0/s1 |

InChI Key |

CDPTVXUSDGYFQJ-WUCPZUCCSA-N |

Isomeric SMILES |

C[C@@H](C(C)S)ON |

Canonical SMILES |

CC(C(C)S)ON |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares “(3S)-3-(Aminooxy)butane-2-thiol” with structurally related compounds from the evidence, emphasizing functional groups, stereochemistry, and applications:

Key Comparisons :

Functional Group Diversity: The target compound’s aminooxy group distinguishes it from the imino-fluoranthene group in and the thioamide in . The aminooxy group’s polarity and nucleophilicity may enhance solubility in aqueous systems compared to hydrophobic fluoranthene or thioamide derivatives . Thiol reactivity is shared across all three compounds, enabling metal coordination (e.g., AuNPs in ) or disulfide-mediated crosslinking. However, steric hindrance from bulky substituents (e.g., fluoranthene or cyclohexyl groups) in the analogues may limit accessibility compared to the smaller aminooxy group in the target compound.

Stereochemical Influence :

- The (3S) configuration in the target compound contrasts with the (2S) stereochemistry in the pesticide-related thioamide (). Stereochemical differences can dramatically alter molecular recognition, such as enzyme binding or chiral separation efficiency .

Applications: The fluoranthene-based thiol () demonstrates utility in nanomaterials due to its AuNP-binding capability and aromatic stacking. The target compound’s aminooxy group could enable additional functionality, such as oxime-mediated bioconjugation or pH-sensitive release mechanisms . The thioamide in highlights applications in pesticide testing, where structural complexity mimics bioactive molecules. The target compound’s simpler structure may favor scalability in synthesis or derivatization .

Synthetic and Analytical Methods: Synthesis of fluoranthene-thiols involves imino group introduction via condensation reactions, followed by thiol protection/deprotection (). For the target compound, analogous strategies (e.g., oxyamination at C3) would require stereoselective methods to ensure (3S) configuration. Characterization via ¹H-NMR, ¹³C-NMR, and IR (as in ) would be essential to confirm the target compound’s structure and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.